1-(4-Benzylpiperazin-1-yl)-2,2-dimethylpropan-1-one
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Overview
Description
Benzylpiperazine derivatives are a class of compounds that have been extensively studied for their various biological activities . They often serve as key structures in pharmaceuticals and exhibit a wide range of properties depending on their specific structures .
Molecular Structure Analysis
The molecular structure of benzylpiperazine derivatives can vary greatly depending on the specific compound. For example, “1- [2- (4-benzylpiperazin-1-yl)-1,3-thiazol-5-yl]ethan-1-one” has a molecular weight of 301.41 .Chemical Reactions Analysis
Benzylpiperazine derivatives can undergo various chemical reactions. For instance, a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes .Physical And Chemical Properties Analysis
The physical and chemical properties of benzylpiperazine derivatives can vary greatly depending on the specific compound. For example, “1- [2- (4-benzylpiperazin-1-yl)-1,3-thiazol-5-yl]ethan-1-one” is a powder at room temperature .Scientific Research Applications
Medicinal Chemistry and Drug Development
Benzylpiperazine derivatives have been synthesized and evaluated for their antimicrobial activity. For instance, a series of novel compounds were created by reductive amination, resulting in 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one. These compounds demonstrated significant antibacterial and antifungal properties . Researchers continue to explore modifications to enhance their therapeutic potential.
Organic Synthesis and Chemical Reactions
Benzylpiperazine serves as a versatile building block in organic synthesis. Its reactivity allows for the creation of diverse derivatives. For example, reduction with lithium aluminum hydride produces 3-(4-benzylpiperazin-1-yl)-1-(4-ethoxyphenyl)-2-phenylpropan-1-one, which can further react with Grignard reagents to yield various substituted analogs .
Mechanism of Action
Safety and Hazards
The safety and hazards associated with benzylpiperazine derivatives can vary greatly depending on the specific compound. For example, “1-(4-Benzylpiperazin-1-yl)-2-(5-nitro-1H-indol-3-yl)ethane-1,2-dione” is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Future Directions
properties
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-2,2-dimethylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-16(2,3)15(19)18-11-9-17(10-12-18)13-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNSNSDXYPRJFJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCN(CC1)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Benzylpiperazin-1-yl)-2,2-dimethylpropan-1-one |
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